
5-Chloro-3-phenoxy-2-pyridinamine
Overview
Description
5-Chloro-3-phenoxy-2-pyridinamine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-3-phenoxy-2-pyridinamine, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Route 1: React 5-chloro-2-hydroxypyridine with a phenoxy-containing reagent (e.g., aryl halides) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .
- Route 2: Use Buchwald-Hartwig amination to introduce the phenoxy group, employing palladium catalysts and ligands (e.g., Xantphos) .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity and temperature to improve yield.
- Use anhydrous conditions to minimize hydrolysis of intermediates.
Table 1: Key Synthetic Parameters
Parameter | Typical Range | Impact on Yield |
---|---|---|
Temperature | 80–120°C | Higher temps favor faster kinetics but may degrade sensitive intermediates. |
Catalyst Loading | 1–5 mol% Pd | Excess catalyst increases cost without significant yield improvement. |
Reaction Time | 12–24 hours | Extended time may lead to side reactions (e.g., over-chlorination). |
Q. What analytical methods are recommended for characterizing this compound?
Answer:
- Structural Confirmation: Use H/C NMR to verify substituent positions on the pyridine ring. Chlorine and phenoxy groups induce distinct deshielding patterns .
- Purity Assessment: Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm). A typical mobile phase is acetonitrile/water (70:30) with 0.1% TFA .
- Mass Analysis: High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H] peak at m/z 239.05 for CHClNO) .
Q. How should researchers handle solubility and stability challenges during experiments?
Answer:
- Solubility: The compound is sparingly soluble in water. Use DMSO or DMF for stock solutions (e.g., 10 mM). For biological assays, dilute in PBS with <1% organic solvent to avoid cytotoxicity .
- Stability:
Table 2: Stability Under Different Conditions
Condition | Half-Life | Recommended Use Window |
---|---|---|
-80°C (lyophilized) | >6 months | Long-term storage |
-20°C (solution) | 1 month | Short-term experiments |
Room temperature | 24 hours | Immediate use only |
Advanced Research Questions
Q. How can researchers investigate the electronic effects of the chloro-phenoxy substituents on reactivity?
Answer:
- Computational Studies: Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distribution and identify nucleophilic/electrophilic sites on the pyridine ring .
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to probe hydrogen-bonding or radical intermediates in substitution reactions .
- Spectroscopic Probes: Use UV-Vis spectroscopy to track charge-transfer interactions in metal complexes (e.g., with Cu) .
Q. What strategies are effective for resolving contradictions in reported bioactivity data?
Answer:
- Reproducibility Checks: Validate assay conditions (e.g., cell line viability, endotoxin levels) across independent labs.
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Dose-Response Analysis: Perform IC studies across a wider concentration range (e.g., 1 nM–100 µM) to account for batch-to-batch variability .
Case Study:
Inconsistent antiproliferative activity in cancer cell lines was traced to differences in serum protein binding across studies. Pre-incubating the compound with fetal bovine serum (FBS) before assays resolved discrepancies .
Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?
Answer:
- In Vitro Screening: Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) to assess inhibition of >100 kinases at 1 µM .
- Binding Mode Analysis: Conduct X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key interactions with ATP-binding pockets .
- Cellular Validation: Perform Western blotting to measure downstream phosphorylation targets (e.g., ERK, AKT) in treated vs. untreated cells .
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-chloro-3-phenoxypyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14) |
InChI Key |
AZUTZVQYMKBTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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